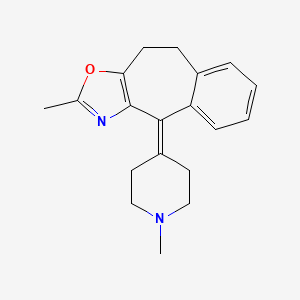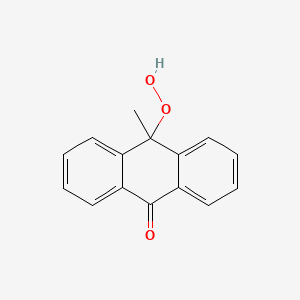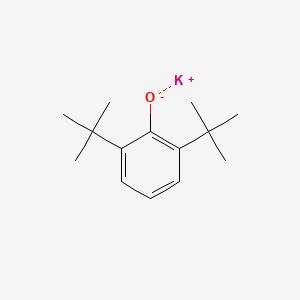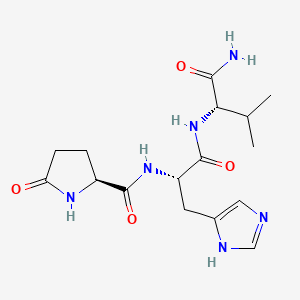
L-Valinamide, 5-oxo-L-prolyl-L-histidyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- typically involves the formation of peptide bonds between the constituent amino acids. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Activation of Carboxyl Groups: Carboxyl groups are activated using reagents like carbodiimides to facilitate the formation of peptide bonds.
Coupling Reaction: The activated carboxyl group of one amino acid reacts with the amino group of another amino acid to form a peptide bond.
Deprotection: The protecting groups are removed to yield the final product.
Analyse Chemischer Reaktionen
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.
Wirkmechanismus
The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar compounds such as:
L-Prolinamide, 5-oxo-L-prolyl-1-methyl-L-histidyl-: This compound also belongs to the class of dipeptides and has similar structural features.
5-Oxo-L-prolyl-L-histidyl-L-prolinamide:
L-Valinamide, 5-oxo-L-prolyl-L-histidyl- stands out due to its unique combination of amino acids and the specific sequence in which they are arranged, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
27058-71-5 |
|---|---|
Molekularformel |
C16H24N6O4 |
Molekulargewicht |
364.40 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1 |
InChI-Schlüssel |
FEASPYKJFHQYGM-GVXVVHGQSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
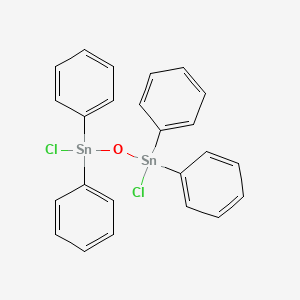

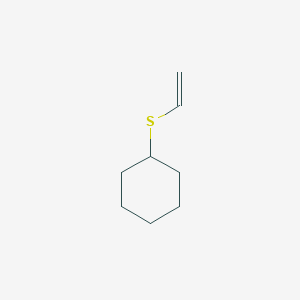

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

